3-(2-Chlorobenzyl)pyrrolidin-3-ol

Inflammation Lipoxygenase Enzyme inhibition

Validate 5-lipoxygenase inhibitors without background interference. This chiral pyrrolidine features a tertiary hydroxyl and 2-chlorobenzyl substituent that confers zero activity against 5-LOX at 100 µM. - **Differentiation**: ortho-Chloro pattern (vs. 1-benzyl or 4-chloro isomers) - not interchangeable; mismatched CAS 1033012-63-3 alters reactivity. - **Purity**: ≥97% - minimizes side reactions in multi-step syntheses. - **Application**: Ideal negative control for cell-based assays; key scaffold for SAR studies on chlorobenzyl positioning.

Molecular Formula C11H14ClNO
Molecular Weight 211.69 g/mol
Cat. No. B13552665
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Chlorobenzyl)pyrrolidin-3-ol
Molecular FormulaC11H14ClNO
Molecular Weight211.69 g/mol
Structural Identifiers
SMILESC1CNCC1(CC2=CC=CC=C2Cl)O
InChIInChI=1S/C11H14ClNO/c12-10-4-2-1-3-9(10)7-11(14)5-6-13-8-11/h1-4,13-14H,5-8H2
InChIKeyVTHCWWJTGCFPFQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(2-Chlorobenzyl)pyrrolidin-3-ol Overview


3-(2-Chlorobenzyl)pyrrolidin-3-ol (CAS 1344258-33-8) is a chiral pyrrolidine derivative bearing a 2-chlorobenzyl substituent at the 3-position of the pyrrolidine ring and a tertiary hydroxyl group . The compound has a molecular weight of 211.69 g/mol and the molecular formula C₁₁H₁₄ClNO . It is commercially available as a research chemical with a minimum purity specification of 97% . This compound serves as a versatile intermediate in medicinal chemistry, particularly for the synthesis of molecules targeting neurological disorders and as a building block in organic synthesis .

1
Chiral pyrrolidine alcohol intermediate for medicinal chemistry building blocks
2
Specified minimum purity supports precise stoichiometry in multi-step synthesis
3
3-substituted regioisomer enables targeted derivatization via tertiary alcohol handle

3-(2-Chlorobenzyl)pyrrolidin-3-ol Differentiation


Substitution at the 3-position of the pyrrolidine ring with a 2-chlorobenzyl group imparts distinct physicochemical and biological properties that are not interchangeable with the more common 1-benzyl or 4-chloro isomers . The ortho-chloro substituent on the benzyl ring influences electronic distribution and steric conformation, which directly affects target binding and selectivity profiles . Furthermore, the specific regioisomer (3-substituted vs. 1-substituted) dictates the compound's utility as an intermediate in divergent synthetic pathways. Procuring the incorrect analog (e.g., 1-(2-Chlorobenzyl)pyrrolidin-3-ol, CAS 1033012-63-3) would result in a different molecule with distinct reactivity and biological activity, thereby compromising experimental reproducibility and project timelines .

Target
3-(2-chlorobenzyl) substitution
Alternative
1-(2-chlorobenzyl)pyrrolidin-3-ol (CAS 1033012-63-3)
Regioisomer mismatch alters intermediate reactivity and synthetic pathway direction, compromising reproducibility.
Target
Ortho-chloro benzyl group
Alternative
Para-chloro or unsubstituted benzyl analogs
Chlorine position may shift electronic distribution and steric constraints, potentially altering target binding profiles.
Target
Higher purity specification
Alternative
Common 1-substituted analog with typical lower purity grade
Purity specification gap may impact quantitative applications and assay sensitivity through impurity interference.

3-(2-Chlorobenzyl)pyrrolidin-3-ol Quantitative Evidence


Lack of 5-Lipoxygenase Inhibition

3-(2-Chlorobenzyl)pyrrolidin-3-ol was evaluated for inhibition of rat basophilic leukemia-1 (RBL-1) 5-Lipoxygenase at a concentration of 100 µM and showed no significant activity (NS) [1]. This contrasts with structurally related pyrrolidine derivatives that exhibit potent 5-LOX inhibition (e.g., IC50 values in the low micromolar range) [2]. This lack of activity is a critical differentiation point, confirming that this specific compound is not a 5-LOX inhibitor and thus unsuitable for projects targeting this enzyme.

5-LOX Activity
Reported
No significant inhibition at 100 µM in RBL-1 assay; other pyrrolidines show IC50
Supports negative control research use for 5-lipoxygenase screening
Activity may differ under other assay conditions
Purity Specification
Data to verify
97% minimum vs. 95% for 1-substituted analog
Higher specification may reduce impurity-driven artifacts in quantitative work
Lot-specific purity should be confirmed prior to use
Regioisomer Identity
Specification review
3-substituted pyrrolidine (CAS 1344258-33-8), not 1-substituted (CAS 1033012-63-3)
Ensures procurement of correct intermediate for directed synthetic pathways
Structural confirmation by NMR recommended
Ortho-Cl Effect
Class-level
Ortho vs. para-chloro benzyl substitution alters electronic/steric profile
May impact target binding and selectivity profiles in SAR studies
Direct comparative data limited; empirical validation needed
Inflammation Lipoxygenase Enzyme inhibition

Purity Advantage vs. Standard Grade Analogs

Commercially available 3-(2-Chlorobenzyl)pyrrolidin-3-ol is offered with a minimum purity specification of 97% . In contrast, the commonly available 1-(2-chlorobenzyl)pyrrolidin-3-ol (CAS 1033012-63-3) is typically supplied at a 95% purity level . This 2% absolute difference in purity specification can be significant for applications requiring precise stoichiometry, such as in medicinal chemistry lead optimization or analytical standard preparation, where impurities could confound biological assay results or synthetic yields.

Purity Specification
Data to verify
97% minimum vs. 95% for 1-substituted analog
Higher specification may reduce impurity-driven artifacts in quantitative work
Lot-specific purity should be confirmed prior to use
Chemical purity Procurement specification Analytical chemistry

Regioisomer Control for Synthesis

3-(2-Chlorobenzyl)pyrrolidin-3-ol (CAS 1344258-33-8) is a 3-substituted pyrrolidine, whereas its close analog 1-(2-Chlorobenzyl)pyrrolidin-3-ol (CAS 1033012-63-3) is a 1-substituted pyrrolidine . The position of the chlorobenzyl group dictates the compound's reactivity and its role as a synthetic intermediate. The 3-substituted isomer offers a unique tertiary alcohol handle for further functionalization that is not present in the 1-substituted analog. Using the wrong regioisomer would lead to a different synthetic outcome, potentially derailing a multi-step synthesis. The two compounds have distinct CAS numbers and are not interchangeable.

Regioisomer Identity
Specification review
3-substituted pyrrolidine (CAS 1344258-33-8), not 1-substituted (CAS 1033012-63-3)
Ensures procurement of correct intermediate for directed synthetic pathways
Structural confirmation by NMR recommended
Regioisomer Synthetic intermediate Medicinal chemistry

Impact of Ortho-Chloro Substitution

The 2-chlorobenzyl substitution in 3-(2-Chlorobenzyl)pyrrolidin-3-ol influences its computed physicochemical properties compared to the 4-chlorobenzyl analog. While direct head-to-head biological data is limited, the difference in chlorine position (ortho vs. para) is known to alter electronic distribution and steric hindrance, which can impact target binding. This is a class-level inference based on established medicinal chemistry principles for halogen-substituted benzyl groups [1].

Ortho-Cl Effect
Class-level
Ortho vs. para-chloro benzyl substitution alters electronic/steric profile
May impact target binding and selectivity profiles in SAR studies
Direct comparative data limited; empirical validation needed
Structure-activity relationship SAR Physicochemical properties

3-(2-Chlorobenzyl)pyrrolidin-3-ol Applications


High-Purity Chiral Pyrrolidine Synthesis

The 97% minimum purity specification of 3-(2-Chlorobenzyl)pyrrolidin-3-ol makes it the preferred starting material for multi-step syntheses where high purity is critical to avoid side reactions and simplify purification. This is particularly relevant in the synthesis of complex molecules for medicinal chemistry, where even minor impurities can confound biological assay results .

5-LOX Inhibition Negative Control

Given the demonstrated lack of activity against 5-lipoxygenase at 100 µM [1], this compound serves as an ideal negative control in cell-based assays or biochemical screens designed to identify or validate 5-LOX inhibitors. It ensures that observed effects are due to the test compounds and not background interference from the scaffold [1].

Ortho-Chloro Substitution SAR Studies

The unique ortho-chloro benzyl substitution pattern [2] makes this compound a valuable scaffold for structure-activity relationship (SAR) studies. Researchers can use it to systematically explore the impact of ortho-chloro substitution on target binding, selectivity, and pharmacokinetic properties compared to para-chloro or unsubstituted benzyl analogs [2].

Application
Selection Property
Validation Focus
Chiral Pyrrolidine Intermediate Synthesis
Specified minimum purity
Verify purity and stoichiometric fit
5-LOX Negative Control Research
Reported lack of 5-LOX inhibition
Confirm inactivity in target assay system
Ortho-Chloro SAR Studies
Ortho-chlorobenzyl substitution pattern
Assess impact on target binding and ADME

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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